molecular formula C18H15NO2 B8659621 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene CAS No. 26316-43-8

1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene

Cat. No. B8659621
Key on ui cas rn: 26316-43-8
M. Wt: 277.3 g/mol
InChI Key: QDOXQIRWYQMOKT-UHFFFAOYSA-N
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Patent
US05262504

Procedure details

In a 0.5-liter reactor equipped with a stirrer were placed 100 ml of styrene and 6.0 mmol as aluminum atom of methylaluminoxane obtained in the above Example 1 (1), and the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes. Subsequently, 0.03 mmol as titanium atom of pentamethylcyclopentadienyltitanium trimethoxide was added. At the same time, 100 g of N-phenylmaleimide was dissolved in 300 ml of toluene, and after sufficiently replaced with nitrogen, this solution was added and polymerization was carried out at 40° C. for 5 hours with stirring. After the reaction was over, methanol was poured to stop the reaction. Further, a mixture of methanolhydrochloric acid was added to decompose the catalyst components. Then, washing with methanol was repeated three times. The yield of thus obtained styrene-N-phenylmaleimide copolymer was 51.5 g. Intrinsic viscosity measured in 1,2,4-trichlorobenzene at 135° C. was 0.66 dl/g.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:21])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CO>C1(C)C=CC=CC=1.C[O-].C[O-].C[O-].C[Ti](C)(C)(C)(C)C1C=CC=C1>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:21])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(C=CC1=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[O-].C[O-].C[O-].C[Ti](C1C=CC=C1)(C)(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the resultant was stirred at the polymerization temperature of 30° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 0.5-liter reactor equipped with a stirrer
ADDITION
Type
ADDITION
Details
this solution was added
CUSTOM
Type
CUSTOM
Details
polymerization
WAIT
Type
WAIT
Details
was carried out at 40° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
Further, a mixture of methanolhydrochloric acid
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
Then, washing with methanol
CUSTOM
Type
CUSTOM
Details
measured in 1,2,4-trichlorobenzene at 135° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C=CC1=CC=CC=C1.C1(=CC=CC=C1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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